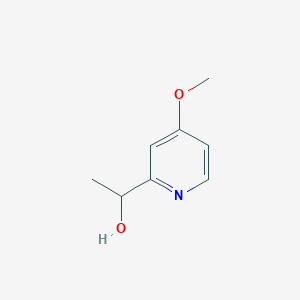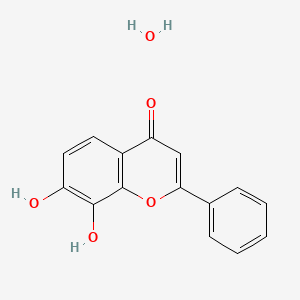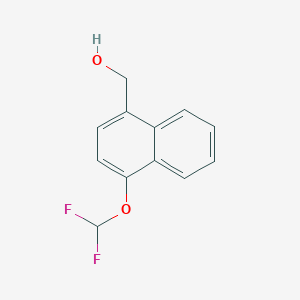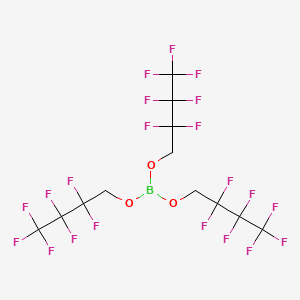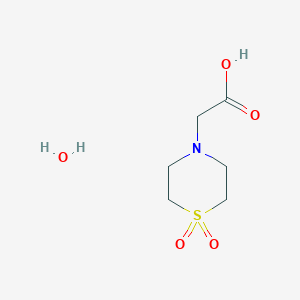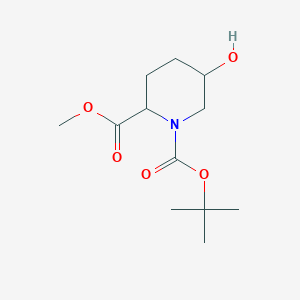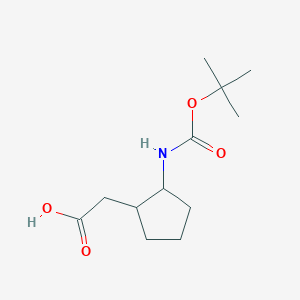
Boc-2-aminocyclopentaneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2-aminocyclopentaneacetic acid, also known as Boc-ACPA, is an organic compound used in pharmaceutical and biotechnological research. It is a derivative of the amino acid alanine and has a wide range of applications in various scientific fields. Boc-ACPA is a versatile molecule that can be used as a building block for peptides and other bioactive molecules. In addition, it can be used as a ligand for metal complexes and as a substrate for enzyme-catalyzed reactions.
作用機序
Boc-2-aminocyclopentaneacetic acid is an organic compound that can be used as a substrate for enzyme-catalyzed reactions. The mechanism of action is dependent on the enzyme involved. Generally, the enzyme catalyzes the reaction by forming a covalent bond between the Boc-2-aminocyclopentaneacetic acid and the substrate, resulting in the formation of a new product.
Biochemical and Physiological Effects
Boc-2-aminocyclopentaneacetic acid has been studied for its biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-cancer effects in laboratory models.
実験室実験の利点と制限
The use of Boc-2-aminocyclopentaneacetic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a versatile molecule that can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. However, it also has some limitations. It is relatively expensive, and it can be difficult to separate from its diastereomer.
将来の方向性
There are several potential future directions for the use of Boc-2-aminocyclopentaneacetic acid in scientific research. It could be used as a substrate for enzyme-catalyzed reactions in the development of new drugs and other bioactive molecules. It could also be used in the study of enzyme kinetics and protein folding. In addition, it could be used as a ligand for metal complexes in the study of metal-catalyzed reactions. Finally, it could be used as a building block for peptides and other bioactive molecules in the development of new therapeutic agents.
合成法
Boc-2-aminocyclopentaneacetic acid can be synthesized through several different methods. One of the most common methods is the reaction of alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction yields a mixture of Boc-2-aminocyclopentaneacetic acid and its diastereomer, Boc-2-aminocyclopentane-1-carboxylic acid. The mixture can then be separated by chromatography or other techniques.
科学的研究の応用
Boc-2-aminocyclopentaneacetic acid has a wide range of applications in scientific research. It can be used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a building block for peptides and other bioactive molecules. It has also been used in the synthesis of peptide-based drugs and other bioactive molecules. In addition, it has been used in the study of enzyme kinetics and protein folding.
特性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(9)7-10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDNITDSPWSZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

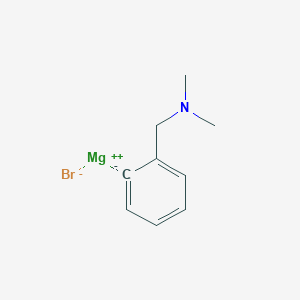
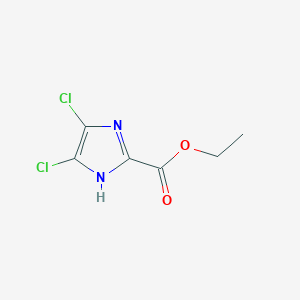

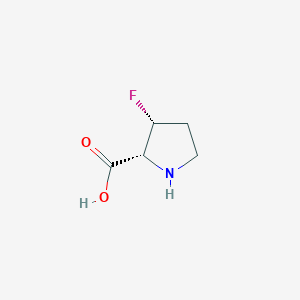
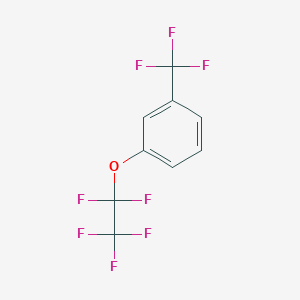
![2-Bromo-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B6327184.png)
